The Strategic Utility of 6-Bromo-4-fluoro-1H-indole in Modern Drug Discovery: A Technical Guide
The Strategic Utility of 6-Bromo-4-fluoro-1H-indole in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for interacting with a wide array of biological targets. Within this important class of heterocycles, 6-Bromo-4-fluoro-1H-indole (CAS No. 885520-59-2) has emerged as a particularly valuable building block. The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position imparts distinct reactivity and physicochemical properties, making it a sought-after intermediate in the synthesis of complex pharmaceutical agents.[3] This guide provides an in-depth technical overview of its synthesis, characterization, reactivity, and applications, with a focus on empowering researchers to leverage its full potential in their drug discovery programs.
Core Properties and Identification
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use. The key identifiers and computed physicochemical properties of 6-Bromo-4-fluoro-1H-indole are summarized below.
| Property | Value | Source |
| CAS Number | 885520-59-2 | [4] |
| Molecular Formula | C₈H₅BrFN | [4] |
| Molecular Weight | 214.03 g/mol | [4] |
| IUPAC Name | 6-bromo-4-fluoro-1H-indole | [4] |
| InChI | 1S/C8H5BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | [4] |
| InChIKey | VTODDAKQRGKCGF-UHFFFAOYSA-N | [4] |
| SMILES | C1=CNC2=C1C(=CC(=C2)Br)F | [4] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Inert atmosphere | |
| XLogP3 | 2.8 | [4] |
Synthesis of 6-Bromo-4-fluoro-1H-indole: The Leimgruber-Batcho Approach
The Leimgruber-Batcho indole synthesis is a robust and widely adopted method for the preparation of indoles from o-nitrotoluenes, prized for its operational simplicity and high yields under relatively mild conditions.[5][6] This two-step process, involving the formation of an enamine followed by reductive cyclization, is particularly well-suited for the synthesis of 6-Bromo-4-fluoro-1H-indole.
The causality behind this synthetic choice lies in the ready availability of the starting material, 4-bromo-2-fluoro-6-nitrotoluene, and the efficiency of the reductive cyclization step. The initial condensation with a formamide acetal creates a highly conjugated enamine intermediate, which is then poised for cyclization upon reduction of the nitro group.[5]
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of 6-Bromo-4-fluoro-1H-indole.[7]
Step 1: Enamine Formation
-
To a dry 100 mL round-bottom flask, add 4-bromo-2-fluoro-6-nitrotoluene (1.3 g, 5.56 mmol, 1 eq.), N,N-dimethylformamide diisopropyl acetal (2.6 mL, 12.22 mmol, 2.2 eq.), triethylamine (0.85 mL, 6.11 mmol, 1.1 eq.), and anhydrous DMF (5 mL).
-
Stir the mixture at 130 °C for 2 hours.
-
Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. The resulting residue is the crude enamine intermediate.
Step 2: Reductive Cyclization and Purification
-
Dissolve the crude enamine residue in a solvent mixture of toluene (30 mL) and acetic acid (40 mL).
-
Add iron powder (6.2 g, 111.0 mmol, 20 eq.) and silica gel (6 g) to the solution.
-
Heat the dark red mixture to 100 °C with vigorous stirring and maintain for 30 minutes.
-
After the reaction mixture has cooled to room temperature, dilute it with ethyl acetate (EtOAc).
-
Filter the mixture and wash the solid residue thoroughly with EtOAc.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (20% DCM in hexane) to afford 6-bromo-4-fluoro-1H-indole.[7]
Spectroscopic Characterization
The structural integrity of 6-Bromo-4-fluoro-1H-indole is confirmed through a combination of spectroscopic techniques. While high-resolution spectra are typically obtained from commercial suppliers, the expected characteristics are outlined below.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system, with coupling patterns influenced by the fluorine and bromine substituents. The N-H proton will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine and bromine atoms.[10][11]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). The predicted monoisotopic mass is 212.95894 Da.[4][12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration, typically in the region of 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[13][14][15]
Reactivity and Synthetic Utility
The bromine atom at the C6 position of 6-Bromo-4-fluoro-1H-indole is a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This strategic functionalization is the cornerstone of its utility as a building block in complex molecule synthesis.
Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties.[16] This reaction is highly efficient for the functionalization of bromoindoles.[17][18]
General Experimental Protocol for Sonogashira Coupling of a Bromoindole:
-
In a reaction vessel, combine the 6-bromo-4-fluoro-1H-indole (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or [PdCl₂(CH₃CN)₂]), a copper(I) co-catalyst (e.g., CuI), and a suitable ligand (e.g., sXPhos) in a degassed solvent (e.g., THF, DMF, or a mixture with an amine base).[17][19]
-
Add a base, typically an amine such as triethylamine or cesium carbonate.[19]
-
Add the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[20][21] It allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, and is highly applicable to bromoindoles.[1]
General Experimental Protocol for Buchwald-Hartwig Amination of a Bromoindole:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-bromo-4-fluoro-1H-indole (1 eq.), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Add the desired primary or secondary amine (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.
Applications in Drug Discovery: A Key Intermediate for GPR17 Antagonists
The G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target for a range of neurological and metabolic disorders.[22][23][24] Notably, derivatives of 6-Bromo-4-fluoro-1H-indole have been investigated as potent and selective GPR17 antagonists.[25]
One prominent example is the development of compounds such as GSK2881078, where the 6-bromo-4-fluoroindole core serves as a crucial starting point for the elaboration of the final drug candidate. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity.[3][25]
The synthesis of these antagonists often involves an initial functionalization of the 6-bromo-4-fluoroindole core, for example, through a Suzuki or Sonogashira coupling, followed by further synthetic transformations to build the final complex molecule. This underscores the strategic importance of 6-Bromo-4-fluoro-1H-indole as a key building block in the development of novel therapeutics targeting GPR17.[22][26]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6-Bromo-4-fluoro-1H-indole. It is classified as an irritant and is harmful if swallowed.[27]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[27]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
6-Bromo-4-fluoro-1H-indole is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined synthesis via the Leimgruber-Batcho method, coupled with the strategic placement of reactive handles, makes it an indispensable tool for the construction of complex molecular architectures. The demonstrated utility of this compound in the synthesis of GPR17 antagonists highlights its significant potential in drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to effectively utilize this privileged scaffold in the development of next-generation therapeutics.
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